N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine-2-carboxamide core substituted with a benzothiazole, benzyl, and thiophenesulfonyl group.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c27-22(19-11-6-14-26(19)32(28,29)21-13-7-15-30-21)25(16-17-8-2-1-3-9-17)23-24-18-10-4-5-12-20(18)31-23/h1-5,7-10,12-13,15,19H,6,11,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAGMPMZRURET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize key results.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting with the reaction of benzo[d]thiazole derivatives with thiophene sulfonyl groups. The compound can be synthesized through a multi-step process that includes:
- Formation of the Benzothiazole Core : Utilizing 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde in a Knoevenagel condensation reaction.
- Introduction of the Thiophenes : Thiophene derivatives are introduced via electrophilic substitution reactions.
- Final Coupling : The final product is obtained through coupling reactions that incorporate the pyrrolidine ring structure.
The overall yield and purity of the compound can be optimized through careful selection of solvents and reaction conditions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(benzo[d]thiazol-2-yl)-N-benzyl derivatives exhibit notable antimicrobial activity. For instance, pyrrole benzamide derivatives demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the incorporation of benzothiazole and thiophene moieties enhances antibacterial properties.
Anticonvulsant Activity
Research focusing on related pyrrolidine compounds has shown promising anticonvulsant properties. In particular, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives were evaluated for their efficacy in seizure models, with some compounds exhibiting effective protection in maximal electroshock (MES) tests . The results indicated that modifications to the thiophene ring could influence the anticonvulsant activity significantly.
Cytotoxicity Studies
Preliminary in vitro studies assessing hepatocytotoxicity and neurocytotoxicity have shown that certain derivatives do not exhibit toxic effects on human hepatocellular carcinoma cells (HepG2) or neuroblastoma cells (SH-SY5Y), indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
A structure–activity relationship analysis revealed that specific substitutions on the benzothiazole and thiophene rings significantly affect biological activity. For instance, introducing electron-withdrawing groups on the thiophene moiety was found to enhance both antibacterial and anticonvulsant activities .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound A | Antibacterial | 3.12 | Effective against S. aureus |
| Compound B | Anticonvulsant | ED50 62.1 mg/kg | Protective in MES model |
| Compound C | Cytotoxicity | N/A | Non-toxic to HepG2 and SH-SY5Y |
Table 2: Structure-Activity Relationships
| Substituent | Activity Change | Comments |
|---|---|---|
| Electron-withdrawing groups | Increased activity | Enhances binding affinity |
| Alkyl substitutions | Variable effects | Depends on chain length |
| Halogen substitutions | Decreased activity | May hinder interactions |
Study 1: Antibacterial Efficacy
In a comparative study, various derivatives were tested against standard antibiotics like ciprofloxacin. The results indicated that certain modifications to the benzothiazole structure led to enhanced antibacterial potency, making these compounds potential candidates for developing new antibiotics .
Study 2: Anticonvulsant Evaluation
A focused series of pyrrolidine derivatives was evaluated using acute seizure models. Compounds exhibiting significant activity were further tested for their mechanism of action, revealing potential pathways involving GABAergic modulation .
Scientific Research Applications
Medicinal Chemistry and Anti-Tubercular Activity
Recent studies have highlighted the synthesis of benzothiazole derivatives, including compounds similar to N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, which exhibit significant anti-tubercular properties. These derivatives were evaluated for their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis.
Synthesis and Evaluation
The synthesis of these compounds often involves various methods such as diazo-coupling and microwave irradiation. The efficacy of these compounds is typically measured through their MIC values, which indicate the concentration required to inhibit bacterial growth. For instance, in a comparative study, new benzothiazole derivatives showed better inhibition potency than standard reference drugs against M. tuberculosis .
Table 1: Anti-Tubercular Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Cancer Treatment
The compound has also been investigated for its potential in cancer therapy. Research indicates that benzothiazole derivatives can act as inhibitors in various cancer pathways. The structural characteristics of this compound may contribute to its ability to interfere with tumor cell proliferation and survival.
Antiparasitic Activity
In addition to its applications in tuberculosis and cancer, this compound has been explored for its potential antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.
Evaluation Against Trypanosomiasis
In vitro studies have demonstrated that related compounds show promising activity against Trypanosoma brucei, with specific derivatives exhibiting low micromolar IC50 values. The presence of the benzothiazole moiety appears crucial for enhancing the bioactivity against this parasite .
Table 2: Antiparasitic Activity Against Trypanosoma brucei
| Compound | IC50 (μM) | EC50 (μM) |
|---|---|---|
| BTCP | 3.3 | 10 |
| Other | >100 | ND |
Chemical Reactions Analysis
Benzothiazole Core
-
Electrophilic Substitution : The electron-rich benzothiazole ring undergoes halogenation or nitration at the C-5 position .
-
Nucleophilic Attack : Deprotonation at C-2 enables alkylation or acylation reactions .
Thiophene Sulfonyl Group
-
Nucleophilic Substitution : The sulfonyl group reacts with amines or alcohols under basic conditions.
-
Reduction : LiAlH₄ reduces the sulfonyl group to a thiol in anhydrous ether .
Pyrrolidine Carboxamide
-
Hydrolysis : Acidic or basic conditions cleave the carboxamide to carboxylic acid.
-
Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) open the pyrrolidine ring .
Mechanistic Insights
-
Anticancer Activity : The sulfonyl group inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics .
-
Enzyme Inhibition : The benzothiazole moiety interacts with ATP-binding pockets of kinases, blocking phosphorylation.
Key Reaction Pathways
-
Suzuki Coupling : For introducing aryl groups to the benzothiazole ring (e.g., with boronic acids).
-
Heck Reaction : Palladium-catalyzed coupling to functionalize the thiophene ring.
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Pharmacological Profiles
Key Observations:
- Sulfonyl Group Impact : Replacing the thiophen-2-ylsulfonyl group in the target compound with a 4-nitrophenylsulfonyl group (as in Compound 43) enhances anti-inflammatory and analgesic activity while reducing gastrointestinal toxicity compared to indomethacin .
- Linker and Substituent Effects : The acetamide linker and coumarin moiety in the benzimidazole-coumarin hybrid () broaden therapeutic applications to include antimicrobial and antioxidant effects, suggesting that modifying the pyrrolidine-carboxamide scaffold can diversify biological targets .
- Solubility and Bioavailability: The dimethylaminoethyl and 4-methylbenzothiazole substitutions in the hydrochloride salt analog (–5) likely improve aqueous solubility, critical for drug formulation and pharmacokinetics.
Physicochemical Properties
- Hydrophilicity: The hydrochloride salt form of the dimethylaminoethyl analog (–5) highlights the role of ionizable groups (e.g., dimethylaminoethyl) in enhancing solubility, a property absent in the target compound’s benzyl-substituted structure.
Q & A
Q. Key Parameters :
- Solvent choice : DMF enhances solubility of intermediates, while dichloromethane minimizes side reactions.
- Temperature : Sulfonylation proceeds optimally at 0–5°C to avoid decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures >95% purity .
Advanced: How can researchers systematically investigate the structure-activity relationship (SAR) of the thiophen-2-ylsulfonyl moiety?
Methodological Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the thiophene ring. Assess changes in bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and correlate sulfonyl group orientation with target binding affinity .
- Biological assays : Compare pharmacokinetic properties (e.g., metabolic stability in liver microsomes) to identify substituents that enhance bioavailability .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl group attachment) and absence of rotamers .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.1% levels .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pyrrolidine ring puckering) .
Advanced: How can contradictions between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding, metabolic clearance (CYP450 assays), and tissue distribution to identify bioavailability bottlenecks .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that diminish in vivo efficacy .
- Advanced models : Employ 3D organoids or zebrafish xenografts to bridge gaps between cell-based assays and mammalian systems .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Sulfonamide hydrolysis : Occurs under acidic or high-temperature conditions. Mitigation: Use anhydrous solvents (e.g., dry DMF) and maintain pH 7–8 during sulfonylation .
- Oxidative degradation : Thiophene sulfonyl groups are sensitive to light. Mitigation: Conduct reactions under nitrogen and store intermediates in amber vials .
- Byproduct formation : Unreacted benzyl halides can form quaternary salts. Mitigation: Use stoichiometric control and TLC monitoring .
Advanced: What biophysical methods elucidate interactions between this compound and enzymatic targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ, kₒff) to targets like kinase enzymes .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
- Cryo-EM/X-ray co-crystallography : Resolves binding poses (e.g., hydrogen bonding between the sulfonyl group and catalytic lysine residues) .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
- Light/heat stress testing : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways .
Advanced: What strategies optimize enantiomeric purity for chiral centers in the pyrrolidine ring?
Methodological Answer:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol for preparative separation .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation to control stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
